molecular formula C12H13Cl2N3 B3032473 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl CAS No. 1951441-01-2

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Cat. No.: B3032473
CAS No.: 1951441-01-2
M. Wt: 270.15
InChI Key: KYQMZKBLCYREPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: The compound 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl (CAS: 1951441-01-2) features a bicyclic core comprising fused imidazole and pyrazine rings, with a 3-chlorophenyl substituent at position 3 (Fig. 1). It is synthesized via combinatorial approaches, often starting from heterocyclized dipeptide precursors derived from amino acids like l-cysteine and l-cyclohexylalanine . Modifications at the N-terminal or pyrazine ring enable diversification, as seen in the use of phenacyl bromide or 3-(bromoacetyl)pyridine for side-chain functionalization .

Biological Activity: This compound belongs to the tetrahydroimidazo[1,2-a]pyrazine class, known for inhibiting Gαq proteins—key regulators of cellular signaling pathways. BIM-46174, a closely related derivative, demonstrates preferential silencing of Gαq with high cell permeability, making it a candidate for cancer therapy .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12;/h1-3,6-7,14H,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQMZKBLCYREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC(=CC=C3)Cl)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-01-2
Record name Imidazo[1,2-a]pyrazine, 3-(3-chlorophenyl)-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride typically involves multistep reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and 1,3-diketones, under acidic or basic conditions.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds exhibit promising antitumor properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the imidazo[1,2-a]pyrazine structure can enhance its cytotoxic effects against specific cancer cell lines.

P2X7 Receptor Modulation
The compound has been identified as a modulator of the P2X7 receptor, which is implicated in inflammatory processes and pain signaling. This modulation can potentially lead to the development of new analgesic and anti-inflammatory drugs. The P2X7 receptor is a target for treating conditions such as chronic pain and neurodegenerative diseases.

Pharmacological Studies

Neuroprotective Effects
Recent studies suggest that 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl may have neuroprotective properties. Research involving animal models has indicated that this compound could protect neurons from oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative disease therapies.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's molecular formula is C12H13ClN3 with a molecular weight of approximately 233.69 g/mol. It is typically stored as a white to yellow solid under controlled conditions to maintain its stability.

Case Studies and Research Findings

Study Focus Findings
Study on Antitumor ActivityInvestigated the cytotoxic effects on breast cancer cellsShowed significant inhibition of cell growth at specific concentrations
P2X7 Receptor Modulation StudyEvaluated the role in pain managementDemonstrated reduced pain response in animal models
Neuroprotection ResearchAssessed protection against oxidative stressIndicated reduced neuronal death in treated models

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Aromatic Ring Modifications

Chlorophenyl Isomers
  • 3-(4-Chlorophenyl) Analogue (CAS: 1923068-84-1) :
    Substituting the chlorine at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl) alters steric and electronic interactions. While both isomers are Gαq inhibitors, positional differences may affect binding to hydrophobic pockets in target proteins .
Trifluoromethyl Derivatives
  • 2-(Trifluoromethyl)-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine (CAS: 5731-11-3) :
    A trifluoromethyl group at position 2 enhances electrophilicity, enabling sulfonyl fluoride formation (e.g., SI-1) for SuFEx click chemistry applications . This contrasts with the 3-chlorophenyl derivative’s focus on protein inhibition .

Core Heterocycle Variations

Imidazo[1,2-a]Pyrimidines
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrimidine-Hydrazones :
    Pyrimidine-based analogues (e.g., compound 8d) exhibit antibacterial activity via hydrazone side chains, targeting bacterial enzymes like DNA gyrase. Their synthesis involves cyclocondensation and hydrazide intermediates, differing from the pyrazine core’s dipeptide-based routes .
Triazolo[4,3-a]Pyrazines
  • 3-Methyl-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine (CAS: 886886-04-0) :
    Replacing imidazole with triazole introduces additional hydrogen-bonding sites. Sitagliptin intermediates in this class show inhibitory activity against E. coli DNA gyrase (docking score: -8.5 kcal/mol), highlighting the impact of heterocycle choice on target specificity .

Functional Group Additions

Ester and Carboxylate Derivatives
  • Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-3-Carboxylate HCl (CAS: 1171539-58-4) :
    An ethyl ester at position 3 improves solubility but reduces Gαq affinity compared to aromatic substituents. This derivative serves as a precursor for further functionalization .
Brominated Analogues

Therapeutic Targets

Compound Target Activity (IC50/Docking Score) Reference
3-(3-Chlorophenyl)-THIP HCl Gαq protein Preferential silencing
BIM-46174 Gαq protein High cell permeability
And63 HDAC6 33 nM
Sitagliptin Intermediate E. coli DNA Gyrase -8.5 kcal/mol
8d (Pyrimidine-hydrazone) Bacterial enzymes MIC: 5.07 µg/mL (S. aureus)

Structure-Activity Relationships (SAR)

  • Chlorine Position : Meta-substitution (3-chlorophenyl) optimizes hydrophobic interactions in Gαq binding pockets, while para-substitution (4-chlorophenyl) may reduce efficacy due to altered geometry .
  • Heterocycle Choice : Pyrazine cores enhance rigidity and π-π stacking vs. pyrimidines or pyridines, which offer varied hydrogen-bonding profiles .
  • Electron-Withdrawing Groups : Trifluoromethyl or bromine substituents increase electrophilicity but may reduce bioavailability due to higher molecular weight .

Biological Activity

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology.

This compound exhibits notable biochemical properties, primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial in cancer cell proliferation and angiogenesis. The inhibition of these kinases suggests that the compound could play a role in cancer therapy by disrupting signaling pathways essential for tumor growth.

Antiproliferative Activity

Research indicates that 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride demonstrates significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values indicate its potency:

Cell Line IC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results highlight its potential as an effective anticancer agent .

The molecular mechanism by which this compound exerts its effects involves binding to the active sites of target kinases, leading to their inhibition. This action results in reduced phosphorylation of downstream signaling molecules involved in cell cycle progression and survival pathways. Additionally, studies have shown that treatment with this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic proteins such as Bax and p53 .

Temporal and Dosage Effects

In laboratory settings, the biological activity of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride has been observed to be time-dependent. The stability of the compound under standard laboratory conditions is relatively high; however, prolonged exposure can lead to degradation and reduced efficacy. Moreover, the effects are dose-dependent: lower doses exhibit minimal toxicity while effectively inhibiting tumor growth .

Metabolic Pathways

The metabolism of this compound primarily occurs via liver enzymes, particularly cytochrome P450 isoforms. Understanding its metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions in vivo .

Case Studies

Several studies have explored the biological activity of this compound in vivo:

  • Study on A549 Cells : In one study involving A549 lung cancer cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 0.5 μM.
  • MCF-7 Cell Line Analysis : Another study demonstrated that treatment with 0.15 μM resulted in a marked increase in apoptosis markers within 24 hours.

These findings underscore the compound's potential as a therapeutic agent against multiple cancer types.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl, and how can purity be maximized?

  • Methodology : Multi-step reactions involving cyclocondensation of hydrazine derivatives with chlorophenyl-substituted precursors are common. For example, analogous triazolopyridazine syntheses use AAV 3.0 reactions under reflux for 5 days, yielding ~77% purity, with purification via recrystallization in tetrahydrofuran (THF) . One-pot strategies (e.g., combining alkylation and cyclization) improve efficiency, as seen in tetrahydroimidazo-pyridine derivatives, achieving 55% yield with column chromatography .
  • Key Parameters : Reaction time (5–7 days), solvent selection (THF, DMF), and post-synthetic purification (HPLC, recrystallization) are critical for purity optimization .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Techniques :

  • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and aliphatic hydrogens in the tetrahydroimidazo core (δ 2.5–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error between calculated and observed values .
  • IR Spectroscopy : Identify C=N (1650–1700 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretching frequencies .

Q. How can researchers assess the compound's bioactivity in preliminary screens?

  • Approach : Use enzyme inhibition assays (e.g., nitric oxide synthase inhibition) with IC50 determination. Structural analogs like triazolopyridazines show bioactivity at micromolar concentrations, suggesting similar protocols for target validation .
  • Controls : Include reference inhibitors (e.g., L-NAME for nitric oxide synthase) and validate via dose-response curves .

Q. What analytical methods resolve challenges in quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30 v/v) achieves baseline separation of impurities .
  • Validation : Calibration curves (R² > 0.99) and spike-recovery tests (90–110%) ensure accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

  • SAR Insights :

  • The 3-chlorophenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to non-halogenated analogs .
  • Replacing the imidazo core with triazolo groups reduces metabolic stability, as shown in comparative pharmacokinetic studies (t½ = 2.1 vs. 4.8 hours) .
    • Design Strategy : Use SwissADME to predict drug-likeness and modify substituents (e.g., trifluoromethyl groups) to optimize bioavailability .

Q. What computational tools predict reaction pathways for scalable synthesis?

  • Tools : Quantum chemical calculations (DFT, Gaussian 16) model transition states, while ICReDD’s reaction path search algorithms identify optimal conditions (e.g., solvent, catalyst) .
  • Case Study : Simulations of one-pot reactions reduced experimental screening by 60% for analogous pyrazine derivatives .

Q. How can stability under physiological conditions be evaluated for preclinical studies?

  • Protocols :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24 hours .
  • Plasma Stability : Use mouse plasma (1:10 compound:plasma ratio) with LC-MS quantification of intact compound .

Q. What strategies address contradictions in spectral or bioactivity data?

  • Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to resolve ambiguous peaks .
  • Bioactivity : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Methodological Tables

Parameter Example Data Source
Synthetic Yield55–77%
Melting Point112–118°C (decomposition observed)
logP (Predicted)2.3–2.7
HRMS Accuracy<2 ppm error

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Reactant of Route 2
3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.